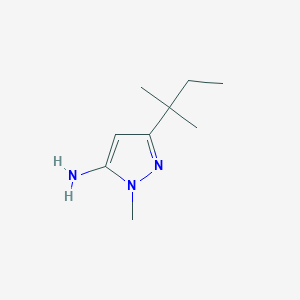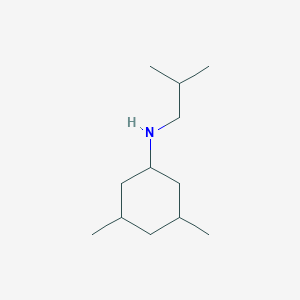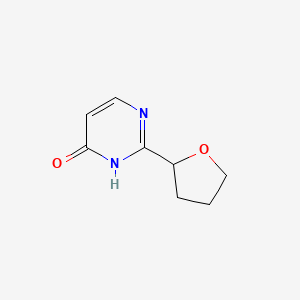
2-(Oxolan-2-yl)-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxolan-2-yl)-3,4-dihydropyrimidin-4-one: is a heterocyclic compound that features a pyrimidinone ring fused with an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxolan-2-yl)-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable oxolane derivative with a pyrimidinone precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable solvents, can be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 2-(Oxolan-2-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2-(Oxolan-2-yl)-3,4-dihydropyrimidin-4-one is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to undergo various chemical modifications makes it a valuable tool for probing biological systems.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in catalysis and materials science.
Mechanism of Action
The mechanism of action of 2-(Oxolan-2-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
1-(2-Hydroxyphenyl)ethan-1-one: A phenolic compound with distinct chemical properties.
2-(2-Hydroxyphenyl)acetic acid: Another phenolic compound with unique characteristics.
Uniqueness: 2-(Oxolan-2-yl)-3,4-dihydropyrimidin-4-one stands out due to its fused ring structure, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-(oxolan-2-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H10N2O2/c11-7-3-4-9-8(10-7)6-2-1-5-12-6/h3-4,6H,1-2,5H2,(H,9,10,11) |
InChI Key |
BVKIPYJYLXMSDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NC=CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{Bicyclo[2.2.1]heptan-2-yl}butane-1,3-dione](/img/structure/B13315110.png)
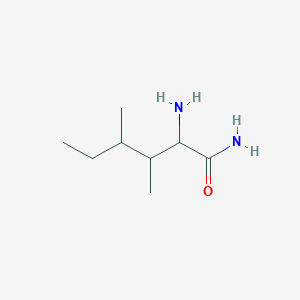
![2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL](/img/structure/B13315130.png)
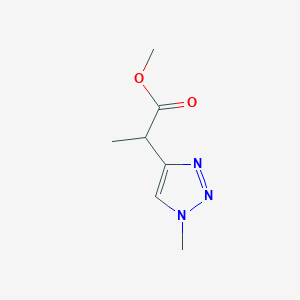

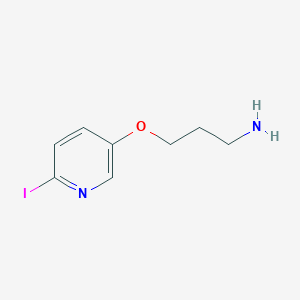

![N-[cyclopropyl(phenyl)methyl]cyclopropanamine](/img/structure/B13315161.png)


![6-[(But-2-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid](/img/structure/B13315186.png)
